Home > Products > Screening Compounds P99882 > N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea
N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea -

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea

Catalog Number: EVT-3665391
CAS Number:
Molecular Formula: C19H19BrN4O3
Molecular Weight: 431.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylurea (MPM) [, ]

    Compound Description: MPM is a potent and selective Cholecystokinin 1 (CCK1) receptor antagonist []. It exhibits anxiolytic and antidepressant effects in animal models []. It also enhances the analgesic effect of morphine and reverses stress-induced dendritic atrophy in hippocampal CA3 pyramidal neurons [].

2. 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives []

    Compound Description: This series of compounds, which incorporate fused 1,4-dihydropyridines such as acridines and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, were synthesized and evaluated for their potential biological activities [].

3. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

    Compound Description: Hu7691 is a potent and selective Akt inhibitor with improved cutaneous safety compared to earlier analogs []. It demonstrates excellent anticancer cell proliferation potencies and has a favorable pharmacokinetic profile []. A validated UPLC-MS/MS method was developed for its quantification in dog plasma to support its clinical development [].

4. 4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d) and its analog TAS-116 (16e) []

    Compound Description: Compound 16d and its close analog TAS-116 (16e) act as potent and selective inhibitors of heat shock protein 90 (HSP90) α and β []. They demonstrate antitumor activity in preclinical models with favorable oral bioavailability []. The crystal structure of 16d bound to HSP90 helped elucidate its unique binding mode [].

    Relevance: This family of HSP90 inhibitors, including 16d and TAS-116, prominently feature a pyrazole moiety within their structure, directly attached to another pyrazole ring forming a pyrazolo[3,4-b]pyridine system []. The presence of multiple pyrazole rings in these compounds, compared to the single pyrazole ring in N-[1-(4-Bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea, indicates a potential strategy for altering the target profile and biological activity of pyrazole-containing molecules.

5. Sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety (compounds 3-19) []

    Compound Description: This series of novel sulfonamide derivatives incorporates a 3,4-dimethoxyphenyl group. These compounds were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines []. Compounds 4, 10, 16, and 19 displayed promising cytotoxic activity []. Notably, compounds 10 and 19 exhibited significant activity as VEGFR-2 inhibitors [].

Properties

Product Name

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea

IUPAC Name

1-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)urea

Molecular Formula

C19H19BrN4O3

Molecular Weight

431.3 g/mol

InChI

InChI=1S/C19H19BrN4O3/c1-26-16-8-7-15(11-17(16)27-2)21-19(25)22-18-9-10-24(23-18)12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3,(H2,21,22,23,25)

InChI Key

JTJHVWQAQKNPPY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.